molecular formula C10H9ClO B1351856 5-Chloro-2-Tetralone CAS No. 69739-64-6

5-Chloro-2-Tetralone

Cat. No. B1351856
CAS RN: 69739-64-6
M. Wt: 180.63 g/mol
InChI Key: AWOCGXZKCTYRCP-UHFFFAOYSA-N
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Description

5-Chloro-2-tetralone, also known as 5-chloro-2-buten-4-one, is an organic compound with a molecular formula of C4H4ClO. It is a colorless, crystalline solid with a faint, sweet odor. 5-Chloro-2-tetralone is primarily used as a laboratory reagent, as it is an important intermediate in the synthesis of various organic compounds. It is also used as a starting material for the synthesis of pharmaceuticals, dyes, and other chemicals.

Scientific Research Applications

Synthesis and Chemical Properties

5-Chloro-2-Tetralone has been studied for its role in various chemical syntheses. For example, it has been used in the synthesis of tetralones related to tetracyclines, demonstrating its utility in the creation of complex chemical structures (Bhati, 1962). Its properties also facilitate the creation of isopropyl groups in the aromatic ring, as shown in the isopropylation of 6-methoxy-1-tetralone, where it acts as an intermediate in the preparation of bioactive phenolic diterpenes (Banerjee et al., 2019).

Catalysis and Reactions

5-Chloro-2-Tetralone has been involved in research on the catalysis of hydrocarbon oxidation. It was used in a study involving chromium-substituted aluminophosphate-5 (CrAPO-5), showcasing its reactivity in the presence of specific catalysts (Chen & Sheldon, 1995). Such studies highlight its potential in developing new catalytic processes.

Pharmaceutical and Medicinal Research

In the pharmaceutical domain, derivatives of tetralone, which include 5-Chloro-2-Tetralone, have been explored for their potential in creating therapeutic agents. For instance, compounds from Ammannia baccifera containing tetralone structures showed significant anti-tubercular activity (Upadhyay et al., 2012). Additionally, tetralones isolated from Ampelocera edentula have been studied for their antileishmanial activity, demonstrating the potential use of these compounds in treating infectious diseases (Fournet et al., 1994).

properties

IUPAC Name

5-chloro-3,4-dihydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-3H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOCGXZKCTYRCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1=O)C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80393664
Record name 5-Chloro-2-Tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-Tetralone

CAS RN

69739-64-6
Record name 5-Chloro-2-Tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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